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(4-Nitrophenyl)methanesulfonate

Cat. No.: B261373
M. Wt: 216.19 g/mol
InChI Key: VWLGQKLHWIVCCZ-UHFFFAOYSA-M
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Description

Contextual Significance in Organic Synthesis and Mechanistic Investigations

The importance of (4-nitrophenyl)methanesulfonate in organic chemistry is largely tied to its function as an effective leaving group and its role in nucleophilic substitution reactions. The 4-nitrophenolate (B89219) group is a stable anion, facilitating its displacement by a wide range of nucleophiles. This property is exploited in the synthesis of more complex molecules.

Researchers have utilized derivatives of this compound in various synthetic procedures. For instance, (S)-(4-nitrophenyl)[(4S)-2-oxo-1,3-oxazolidin-4-yl]methyl methanesulfonate (B1217627) reacts with alkali metal halides and lithium hydroxide (B78521), leading to the formation of [(2R,3R)-3-(4-nitrophenyl)aziridin-2-yl]methanol. researchgate.netdntb.gov.uaosi.lv This demonstrates its role in constructing heterocyclic structures. Furthermore, the compound has been employed in sulfur-phenolate exchange (SuPhenEx) reactions to create sulfonamides. organic-chemistry.org In this method, 4-nitrophenyl benzylsulfonate reacts with various amines at room temperature to produce a diverse range of sulfonamides in high yields. organic-chemistry.org

Mechanistic investigations often employ this compound and related structures to understand reaction pathways. Studies have explored its involvement in nucleophilic aromatic substitution (SNAr) reactions. For example, aryl methanesulfonates, including the 4-nitro substituted variant, can react with aryl halides in an ionic liquid to form diaryl ethers. mdpi.com The kinetics and mechanisms of such reactions, including the influence of the solvent and the nature of the nucleophile, are active areas of study. researchgate.net The reactivity of the compound is attributed to the methanesulfonate group acting as an electrophile, which is readily attacked and displaced by nucleophiles.

Overview of Academic Research Trajectories for this compound

Academic research involving this compound is progressing along several key trajectories. A primary focus remains on expanding its synthetic utility. This includes its use as a building block for creating molecules with potential biological relevance. For example, derivatives have been used as intermediates in the synthesis of compounds investigated for anticancer properties and as inhibitors of enzymes like histone deacetylase (HDAC). ontosight.ai

Another significant research avenue is its application in mechanistic and catalytic studies. The hydrolysis of 4-nitrophenyl methanesulfonate, monitored by the release of the colored 4-nitrophenolate anion, serves as a model reaction to study catalytic processes. rsc.org Recent research has shown that its hydrolysis can be catalyzed by water-soluble coordination cages, providing insights into enzyme-like catalysis. rsc.org

Furthermore, investigations continue into the nuanced reactivity of sulfonate esters. Research has explored unexpected C-S bond cleavage in nitrobenzenesulfonates during reactions with nucleophiles, challenging traditional assumptions about their reactivity and prompting deeper mechanistic analysis through both experiments and computational studies. cdnsciencepub.com The development of novel, efficient, and environmentally friendly protocols for reactions involving these compounds, such as chromatography-free mesylation of phenols, also represents an important direction in the field. organic-chemistry.org

Data from Research Findings

Table 1: Synthesis of Unsymmetrical Diaryl Ethers using Aryl Methanesulfonates

This table summarizes the C-O cross-coupling SNAr reaction of various aryl methanesulfonates with activated aromatic halides to produce diaryl ethers. mdpi.com

Aryl Methanesulfonate (R¹)Aryl Halide (R², X)ProductTemperature (°C)Yield (%)
4-NO₂4-Fluoronitrobenzene4-(4'-nitrophenoxy)nitrobenzene11042
4-Cl4-Fluoronitrobenzene4-(4'-chlorophenoxy)nitrobenzene11085
H2-Fluoronitrobenzene2-Phenoxynitrobenzene10088
4-t-Bu2-Fluoronitrobenzene2-(4'-tert-butylphenoxy)nitrobenzene10075

Data sourced from MDPI mdpi.com

Table 2: SuPhenEx Reaction for Sulfonamide Synthesis

This table shows the results of using 4-nitrophenyl phenylmethanesulfonate (B8461500) to synthesize various sulfonamides at room temperature. organic-chemistry.org

AmineProductReaction TimeYield (%)
AnilineN-phenyl-1-phenylmethanesulfonamide10 min99
4-FluoroanilineN-(4-fluorophenyl)-1-phenylmethanesulfonamide10 min99
BenzylamineN-benzyl-1-phenylmethanesulfonamide10 min99
N-MethylanilineN-methyl-N,1-diphenylmethanesulfonamide2 h91

Data sourced from Organic Chemistry Portal organic-chemistry.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6NO5S- B261373 (4-Nitrophenyl)methanesulfonate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-nitrophenyl)methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO5S/c9-8(10)7-3-1-6(2-4-7)5-14(11,12)13/h1-4H,5H2,(H,11,12,13)/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWLGQKLHWIVCCZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CS(=O)(=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6NO5S-
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Preparation Routes for 4 Nitrophenyl Methanesulfonate

Direct Esterification Approaches

Direct esterification stands as a primary and widely utilized method for synthesizing sulfonate esters, including (4-Nitrophenyl)methanesulfonate. This approach involves the direct reaction of an alcohol with a sulfonyl chloride.

Reaction of 4-Nitrophenol with Methanesulfonyl Chloride

The most common synthesis of this compound involves the reaction of 4-Nitrophenol with methanesulfonyl chloride. evitachem.comlookchem.com In this reaction, the hydroxyl group of 4-Nitrophenol acts as a nucleophile, attacking the electrophilic sulfur atom of methanesulfonyl chloride. evitachem.com This leads to the formation of the sulfonate ester and hydrochloric acid as a byproduct. evitachem.com The reaction is typically performed in a suitable solvent such as dichloromethane. lookchem.comtandfonline.com

The general reaction is as follows:

4-Nitrophenol + Methanesulfonyl Chloride → this compound + HCl

To drive the reaction to completion, a base is added to neutralize the hydrochloric acid generated. evitachem.comperiodicchemistry.com Commonly used bases include triethylamine (B128534) or pyridine (B92270). evitachem.com

Influence of Catalysts and Reaction Conditions on Yield and Selectivity

The yield and selectivity of the direct esterification are significantly influenced by catalysts and reaction conditions.

Base/Catalyst: The choice of base is critical. Amine bases like triethylamine and pyridine are frequently used to scavenge the HCl produced during the reaction. evitachem.comeurjchem.com In some protocols, 4-methylpyridine (B42270) N-oxide has been used as a catalyst for the amine-free sulfonylation of alcohols. organic-chemistry.org For certain substrates, indium-catalyzed sulfonylation has proven effective and applicable to the synthesis of sulfonic esters from sulfonyl chlorides and alcohols. organic-chemistry.org

Temperature: The reaction is often conducted at controlled temperatures, typically starting at 0°C during the addition of methanesulfonyl chloride and then proceeding at room temperature or slightly elevated temperatures. evitachem.comtandfonline.com For instance, one procedure specifies maintaining the temperature between 0-20°C, achieving a 100% yield in 0.75 hours. lookchem.com Another example involving a similar substrate, 4-chloro-2-methylphenol, capped the temperature below 80°C during the addition of methanesulfonyl chloride, followed by heating to 80°C for 2 hours. google.com

Solvent and Water Content: Anhydrous conditions are generally preferred to prevent the hydrolysis of methanesulfonyl chloride. evitachem.com The presence of water can compete with the alcohol for protonation and also promote the hydrolysis of the formed ester, thereby reducing the yield. researchgate.net Dichloromethane is a commonly employed solvent. tandfonline.com

Reactant Concentration and Ratio: The formation of sulfonate esters is favored when both the sulfonic acid and alcohol are present in high concentrations. researchgate.netenovatia.com Studies on similar sulfonation reactions have shown that varying the reactant molar ratio can impact the final yield. researchgate.net

Table 1: Effect of Reaction Conditions on Sulfonate Ester Synthesis

Parameter Condition Effect on Yield/Selectivity Reference
Catalyst Indium Excellent yields for a wide range of sulfonamides and applicable to sulfonic esters. organic-chemistry.org
Base Triethylamine Neutralizes HCl, drives reaction to completion. A 100% yield was reported. evitachem.comlookchem.com
Temperature 0-20°C High yield (100%) achieved in a short reaction time (0.75h). lookchem.com
Water Content Anhydrous Prevents hydrolysis of sulfonyl chloride, maximizing ester formation. evitachem.comresearchgate.net
Reactant Ratio 1:3 (Methyl Ester:NaHSO3) Lowest yield (94.67%) observed at 90°C in a related system. researchgate.net

Routes from Sulfonic Acid Salts

An alternative approach to forming sulfonate esters involves starting from sulfonic acid salts.

Conversion of (4-Nitrophenyl)methanesulfonic Acid with Bases

While direct esterification is more common for producing the ester from the phenol, the corresponding sulfonic acid, (4-Nitrophenyl)methanesulfonic acid, can be neutralized with a base like sodium hydroxide (B78521) to form its salt, sodium this compound. chembk.com In principle, sulfonic acids can react with alcohols to form sulfonate esters, but these reactions often require harsh conditions, such as high concentrations of both reactants and the absence of water. researchgate.netenovatia.com The thermal decomposition of methanesulfonic acid in the presence of specific metal sulfonate catalysts can also produce the methyl ester, methyl methanesulfonate (B1217627). google.com

A related synthesis involves reacting 4-nitrobenzyl bromide with sodium sulfite (B76179) in a methanol/water mixture to produce sodium this compound with a 90% yield. prepchem.com

Nucleophilic Substitution Strategies for this compound Formation

Nucleophilic substitution offers another strategic pathway for the formation of sulfonate esters. acs.orgcsbsju.edu This can involve the reaction of an alcohol with an activated sulfonamide or the displacement of a leaving group by a sulfonate anion.

A modern approach involves the activation of tertiary sulfonamides with agents like trichloroisocyanuric acid (TCCA) and triflic acid (TfOH). acs.orgacs.org This in-situ generation of an electrophilic sulfonamide salt is then subjected to nucleophilic attack by an alcohol to form the sulfonate ester under mild, transition-metal-free conditions. acs.orgacs.org While not specific to this compound, this method highlights a broader strategy for sulfonate ester construction. acs.orgacs.org

Another nucleophilic substitution strategy involves the reaction of an alkali metal sulfinate with an electrophile. While typically used for making sulfones, variations of this chemistry could potentially be adapted for sulfonate ester synthesis.

Modern and Sustainable Synthetic Protocols for Sulfonate Esters

Recent research has focused on developing more environmentally friendly and efficient methods for synthesizing sulfonate esters.

Ionic Liquids: Recyclable ionic liquids have been employed as both solvents and nucleophilic reagents for substitution reactions on sulfonate esters. organic-chemistry.org This approach avoids the need for additional solvents and activating agents, offering a greener alternative. organic-chemistry.org

Photocatalysis: Visible-light-induced, photocatalyst-free methods have been developed for synthesizing sulfonate esters from arylazo sulfones and alcohols. nih.gov This strategy utilizes light as a sustainable energy source. nih.gov

Electro-oxidation: A practical and sustainable synthesis of arylsulfonate esters has been achieved through the electro-oxidation of phenols and sodium arenesulfinates. organic-chemistry.org This method operates under mild conditions without the need for chemical oxidants. organic-chemistry.org

Water as a Solvent: To reduce reliance on organic solvents, methods for synthesizing related compounds like sulfonamides have been developed using water as the solvent under mild conditions. researchgate.net

Microwave-Assisted Synthesis: In the synthesis of other sulfonate esters, microwave-assisted heating has been shown to reduce reaction times and improve yields. researchgate.netugm.ac.id For example, a yield of 98.68% was achieved for a methyl ester sulfonate in 40 minutes at 100°C using microwave irradiation. ugm.ac.id

Table 2: Comparison of Modern Synthetic Protocols for Sulfonate Esters

Method Key Features Advantages Reference
Ionic Liquids Act as both solvent and nucleophile. Recyclable, no additional solvent/reagents needed, environmentally attractive. organic-chemistry.org
Photocatalysis Visible-light-induced, photocatalyst-free. Uses sustainable energy, mild reaction conditions. nih.gov
Electro-oxidation Uses electricity instead of chemical oxidants. Sustainable, mild conditions, good to excellent yields. organic-chemistry.org
Microwave-Assisted Utilizes microwave heating. Shorter reaction times, increased product yields. researchgate.netugm.ac.id

Reactivity and Reaction Mechanisms of 4 Nitrophenyl Methanesulfonate

Nucleophilic Substitution Reactions Involving (4-Nitrophenyl)methanesulfonate

The electron-deficient nature of the aromatic ring in this compound makes it susceptible to attack by nucleophiles. These reactions are fundamental to its application in organic synthesis for creating new chemical bonds.

Nucleophilic aromatic substitution (SNAr) is a primary mechanistic pathway for this compound. wikipedia.org This reaction proceeds via an addition-elimination mechanism. The process is initiated by the attack of a nucleophile on the aromatic ring at the carbon atom bearing the leaving group (the ipso-carbon). This step is typically the rate-determining step. wikipedia.org

The presence of the electron-withdrawing nitro group, particularly at the para position, is crucial for activating the ring towards nucleophilic attack. It stabilizes the negatively charged intermediate, known as a Meisenheimer complex, through resonance. wikipedia.orgstrath.ac.uk

A general scheme for the SNAr mechanism is as follows:

Addition: The nucleophile attacks the ipso-carbon, breaking the aromaticity of the ring and forming a resonance-stabilized Meisenheimer complex.

Elimination: The leaving group departs, and the aromaticity of the ring is restored.

Computational studies on related systems, such as the displacement of a nitro group from nitrobenzene (B124822) by fluoride (B91410), suggest that under certain conditions (e.g., in the gas phase), the reaction can follow a concerted SNAr pathway with a very low activation energy. strath.ac.uk

The effectiveness of a leaving group is related to its ability to stabilize the negative charge it carries after bond cleavage. wikipedia.orgmasterorganicchemistry.com The methanesulfonate (B1217627) anion (mesylate, MsO⁻) is an excellent leaving group because its negative charge is delocalized across three oxygen atoms through resonance, making it a very stable, weak base. The conjugate acid of the mesylate anion, methanesulfonic acid, is a strong acid, further indicating the stability of the anion. masterorganicchemistry.com

In the context of SNAr reactions involving this compound, it is the methanesulfonate group itself that is displaced from the aromatic ring. cdnsciencepub.com Its excellent leaving group ability facilitates the second step of the SNAr mechanism, the rearomatization of the Meisenheimer complex.

In a study comparing various leaving groups on a neopentyl skeleton, iodide and bromide were found to be more reactive than methanesulfonate and p-toluenesulfonate in nucleophilic substitution reactions. acs.org However, sulfonate esters are generally considered good leaving groups for SN2 reactions. wikipedia.org The context is important, as leaving group ability can be influenced by the reaction type and conditions. wikipedia.org For instance, while fluoride is typically a poor leaving group in SN2 reactions due to the strong C-F bond, it can be a leaving group in SNAr reactions. masterorganicchemistry.com

The kinetics of nucleophilic substitution reactions involving 4-nitrophenyl esters are often studied to elucidate reaction mechanisms. For many such reactions, the rate-determining step is the initial attack of the nucleophile on the electrophilic center. wikipedia.orgresearchgate.net

In the aminolysis of related 4-nitrophenyl esters, linear Brønsted-type plots (a correlation between reaction rate and the basicity of the nucleophile) are often observed. The slope of this plot, βnuc, provides insight into the transition state structure. psu.edu For example, the aminolysis of 4-nitrophenyl nicotinate (B505614) and isonicotinate (B8489971) yielded high βnuc values (0.90 and 0.92, respectively), suggesting a late, product-like transition state where the expulsion of the 4-nitrophenolate (B89219) leaving group is rate-determining. psu.edu

A study of the hydrolysis of this compound catalyzed by a water-soluble coordination cage (Hw) showed accelerated rates compared to the uncatalyzed reaction. The hydrolysis was monitored by the appearance of the 4-nitrophenolate anion. The reaction follows second-order kinetics, and the rate constants were determined under various conditions. kent.ac.uk

Reaction ConditionSecond-Order Rate Constant (kcat) M⁻¹ s⁻¹
Cage-catalyzed hydrolysis of this compound0.015
Cage-catalyzed hydrolysis of 4-nitrophenyl methyl sulfite (B76179)0.026

Table 1: Comparison of cage-catalyzed second-order rate constants for the hydrolysis of this compound and a related sulfite ester. Data sourced from Sudittapong et al. (2024). kent.ac.uk

Thermodynamic data for related compounds show that the hydrolysis of methanesulfonyl chloride and methyl methanesulfonate are exergonic processes. The Gibbs free energies of hydrolysis (leading to unionized methanesulfonic acid) are -25.11 ± 3.04 kcal/mol for methanesulfonyl chloride and -9.90 ± 2.48 kcal/mol for methyl methanesulfonate, respectively. researchgate.net These values highlight the thermodynamic favorability of displacing sulfonate esters.

The solvent plays a critical role in nucleophilic substitution reactions by solvating the reactants, transition states, and products, which can significantly alter reaction rates and even change the mechanistic pathway. libretexts.orgweebly.com

For SNAr reactions, which involve the formation of a charged Meisenheimer complex, polar aprotic solvents are particularly effective. Solvents like dimethyl sulfoxide (B87167) (DMSO) and acetonitrile (B52724) can solvate the cation of a nucleophilic salt, leaving a relatively "bare" and highly reactive anion. libretexts.org This enhances the nucleophilicity and accelerates the rate of attack on the aromatic ring. In a study on the aminolysis of 4-nitrophenyl phenyl carbonate, the reaction mechanism was shown to be strongly influenced by the nature of the reaction medium (e.g., water vs. DMSO-water mixtures). researchgate.net

The rate of SN2 reactions is also highly dependent on the solvent. Polar aprotic solvents generally accelerate SN2 reactions between neutral electrophiles and anionic nucleophiles because they solvate the accompanying cation well but poorly solvate the anionic nucleophile, increasing its energy and reactivity. libretexts.orgfud.edu.ng Conversely, protic solvents (like water and alcohols) can solvate the anionic nucleophile through hydrogen bonding, stabilizing it and lowering its reactivity. libretexts.org

SolventDielectric Constant (ε)TypeGeneral Effect on SNAr/SN2
Water (H₂O)78.5ProticCan decrease rate for anionic nucleophiles
Dimethyl Sulfoxide (DMSO)47.0AproticStrongly accelerates rate
Acetonitrile (CH₃CN)37.5AproticAccelerates rate
Ethanol (CH₃CH₂OH)24.6ProticCan decrease rate for anionic nucleophiles
n-Hexane1.89Aprotic (nonpolar)Very slow reaction rates

Table 2: Properties of common solvents and their general effect on nucleophilic substitution reactions involving anionic nucleophiles. libretexts.orgfud.edu.ng

In a study on the SNAr reaction of 4-chloroquinazoline (B184009) with amines, the reaction was found to proceed in the ionic liquid 1-ethyl-3-methyl imidazolium (B1220033) methanesulfonate, but not in several other ionic liquids, demonstrating a strong specific solvent effect. nih.gov

Catalysis can significantly enhance the rate of nucleophilic substitution reactions. This can be achieved through various means, including metal ion catalysis and micellar catalysis.

Alkali metal ions can act as catalysts in the reaction of alkali metal ethoxides with p-nitrophenyl benzenesulfonates. cdnsciencepub.com In anhydrous ethanol, Na⁺, K⁺, and Cs⁺ were found to accelerate the reaction, while Li⁺ caused a rate retardation. The catalysis is attributed to the association of the metal ion with the sulfonate ester in the transition state, which stabilizes the developing negative charge. cdnsciencepub.com

Micellar catalysis, using surfactants to form micelles in solution, can also accelerate reactions. In the nucleophilic substitution of organophosphorus compounds, cationic surfactants have been shown to speed up the reaction. rsc.org The micellar environment can bring reactants together and provide a microenvironment with different polarity and properties compared to the bulk solvent, leading to rate enhancement. A study using surface-active ionic liquids for the substitution of 4-nitrophenyl diphenyl phosphate (B84403) showed a strong increase in reaction rate with increasing ionic liquid concentration, peaking around the critical micelle concentration (CMC). rsc.org

As previously mentioned, a water-soluble coordination cage has been shown to catalyze the hydrolysis of this compound. kent.ac.uk The cage encapsulates the substrate, and interactions within this host-guest complex facilitate the hydrolysis reaction, demonstrating a form of supramolecular catalysis.

Hydrolysis and Solvolysis of this compound

Hydrolysis is a specific type of solvolysis where water is the nucleophile. The hydrolysis of sulfonate esters like this compound is an important reaction, both as a potential synthetic route and as a competing side reaction.

The hydrolysis of sulfonate esters can proceed through different mechanisms depending on the pH and substrate structure. amazonaws.comresearchgate.net In a study on the selective hydrolysis of a molecule containing two methanesulfonate ester groups, the pH dependence of the reaction was critical. researchgate.net Generally, the hydrolysis of aryl sulfonate esters can be subject to catalysis by both acid and base.

Under basic conditions, the hydrolysis of 4-nitrophenyl-substituted esters is often monitored by the release of the intensely yellow 4-nitrophenolate anion. emerginginvestigators.org For this compound, hydrolysis would involve the attack of water or hydroxide (B78521) ion on the sulfur atom, leading to the cleavage of the S-O aryl bond and the formation of methanesulfonic acid and 4-nitrophenol.

A recent study demonstrated that a coordination cage accelerates the hydrolysis of this compound in a water/DMSO mixture. kent.ac.uk This indicates that the substrate is susceptible to nucleophilic attack by water, and this process can be catalyzed. The hydrolysis of a related compound, phenyl 2-hydroxy-5-nitrophenylmethanesulfonate, was shown to proceed via intramolecular nucleophilic participation by a neighboring hydroxyl group, highlighting how structure can dictate the solvolysis pathway. researchgate.net

The solvolysis of benzenesulfonyl chlorides in water has been shown to proceed via a bimolecular SN2-type mechanism. researchgate.net Given the structural similarities, it is plausible that the hydrolysis of this compound also involves direct nucleophilic attack by water on the sulfur center.

Mechanistic Elucidation of Hydrolytic Processes

The hydrolysis of sulfonate esters, including this compound, is a fundamental reaction that has been the subject of detailed mechanistic studies. In an aqueous basic medium, the hydrolysis of nitro-substituted phenyl phenylmethanesulfonates provides insight into the process. acs.org The general mechanism involves the nucleophilic attack of a water molecule or a hydroxide ion on the central sulfur atom. tandfonline.comtandfonline.com This attack leads to the formation of a transition state, from which the 4-nitrophenoxide anion is ultimately released. tandfonline.comtandfonline.com The presence of the nitro group on the phenyl ring makes the 4-nitrophenoxide a good leaving group, facilitating the reaction.

Catalysis of Hydrolysis by Molecular Hosts and Coordination Cages

The hydrolysis of this compound can be significantly accelerated by the presence of molecular hosts and coordination cages, which act as supramolecular catalysts.

An octanuclear, cubic coordination cage has been shown to catalyze the hydrolysis of this compound in a water/DMSO mixture. rsc.orgnih.gov The reaction, monitored by the appearance of the 4-nitrophenolate anion, shows accelerated rates with second-order rate constants in the range of 10⁻³ to 10⁻² M⁻¹ s⁻¹ at pH 9. rsc.orgnih.govresearchgate.netsciprofiles.com Interestingly, crystallographic studies show that while some guest molecules bind inside the cage's cavity, this compound can also bind to the exterior surface, in the spaces between cage molecules. rsc.orgnih.govresearchgate.net The catalytic mechanism is proposed to occur at this external surface rather than within the cavity. This represents an inversion of the conventional catalysis model, where a guest bound inside the cavity reacts with a high local concentration of hydroxide ions that accumulate around the cationic cage surface. rsc.orgd-nb.infonih.gov

Enzymes, acting as natural molecular hosts, also demonstrate catalytic activity. Several isoforms of human carbonic anhydrase (hCA) have been shown to effectively hydrolyze methanesulfonate derivatives. tandfonline.comtandfonline.comnih.gov This sulfatase activity is notable given that the structurally similar 4-nitrophenyl-sulfate is not a substrate for these enzymes. tandfonline.comnih.gov The hydrolysis mechanism involves the enzyme's active site, which contains a zinc-hydroxide (Zn²⁺(OH)⁻) functionality. tandfonline.com This powerful nucleophile, present at neutral pH, attacks the sulfonate ester, leading to its cleavage. tandfonline.com

Table 1: Kinetic Data for Catalyzed Hydrolysis of this compound

Catalyst Conditions Second-Order Rate Constant (k₂) Source
Octanuclear Coordination Cage Hʷ water/DMSO (98:2 v/v), pH 9 10⁻³ to 10⁻² M⁻¹ s⁻¹ rsc.orgnih.govsciprofiles.com

Table 2: Inhibition Constants (Kᵢ) of Phenols Derived from Methanesulfonate Hydrolysis against Human Carbonic Anhydrase (hCA) Isoforms

Compound hCA I (Kᵢ, µM) hCA II (Kᵢ, µM) hCA IV (Kᵢ, µM) hCA VI (Kᵢ, µM) Source
Product Phenols 10.24 - 4012 0.10 - 35.42 0.49 - 45.06 3.27 - 608 tandfonline.comnih.gov

Influence of pH and Ionic Environment on Hydrolysis Kinetics

The kinetics of this compound hydrolysis are sensitive to both the pH of the solution and the presence of ions. As a general principle for ester hydrolysis, base-mediated pathways are the dominant mechanism in most natural waters. epa.gov The reaction rate typically increases with pH due to the higher concentration of the more nucleophilic hydroxide ion compared to water. epa.gov

In the specific case of hydrolysis catalyzed by coordination cages, the reaction rate shows a clear dependence on the external pH. rsc.orgnih.gov Furthermore, the ionic environment plays a crucial role; for instance, the presence of chloride ions can lead to increased reaction rates. rsc.orgnih.gov This is attributed to the ability of chloride ions to bind inside the cage's cavity, which can displace other bound guests and influence the catalytic activity occurring on the cage's exterior surface. rsc.orgnih.gov

Systematic studies on similar substrates reveal that pH can dictate the operative mechanistic pathway. amazonaws.comchemrxiv.org For example, the hydrolysis of 4-nitrophenyl β-D-glucoside transitions from specific acid catalysis at low pH to uncatalyzed hydrolysis and then to different bimolecular mechanisms under mildly and strongly basic conditions. amazonaws.comchemrxiv.org This highlights the critical role of the proton and hydroxide ion concentrations in determining the reaction's progress.

Elimination Reactions Featuring this compound

Beyond hydrolysis, this compound and related compounds can undergo elimination reactions, where the methanesulfonate group acts as a leaving group.

Investigation of E1cb and Other Elimination Pathways

The E1cb (Elimination Unimolecular conjugate Base) mechanism is a two-step elimination pathway that occurs under basic conditions. lscollege.ac.in It is favored when the substrate has a particularly acidic proton and a relatively poor leaving group. lscollege.ac.inmedlink.com The mechanism first involves the abstraction of the acidic proton by a base to form a stabilized carbanion (the conjugate base), followed by the expulsion of the leaving group to form a double bond. lscollege.ac.inmedlink.com The rate-determining step can be either the initial deprotonation or the subsequent loss of the leaving group. lscollege.ac.in

While direct studies on the E1cb elimination of this compound are not widely detailed, related systems provide valuable insights. The kinetics of elimination from substituted 1,2-diphenylethyl methanesulfonates have been studied, revealing a dependence of the mechanism on the strength of the base used. unilag.edu.ng With a weak base like pyridine (B92270), the reaction proceeds through a unimolecular E1 mechanism, whereas a stronger base like piperidine (B6355638) induces a bimolecular E2 component. unilag.edu.ng For substrates like this compound, the presence of the electron-withdrawing nitro group on the phenyl ring would increase the acidity of any benzylic protons on an adjacent carbon, making an E1cb pathway plausible under appropriate basic conditions.

Regioselectivity and Stereoselectivity in Elimination Processes

Elimination reactions can often yield more than one product, making their selectivity a key aspect of their study.

Regioselectivity refers to the preference for forming a double bond in one direction over another when multiple β-hydrogens are available. libretexts.org Often, the major product is the more highly substituted, and therefore more stable, alkene, a principle known as Zaitsev's rule. libretexts.orgchemaxon.com However, the choice of base and substrate structure can lead to the formation of the less substituted "Hofmann" product. The regioselectivity in the elimination of a methanesulfonate would depend on the specific structure of the alkyl portion of the molecule and the reaction conditions employed.

Stereoselectivity refers to the preference for forming one stereoisomer (e.g., E vs. Z, or cis vs. trans) over another. chemistrysteps.com E2 reactions are typically stereoselective and often proceed via an anti-periplanar transition state, where the β-hydrogen and the leaving group are on opposite sides of the carbon-carbon bond. chemistrysteps.comkhanacademy.org This geometric requirement dictates the stereochemistry of the resulting alkene product, with the more stable trans (or E) isomer often being the major product because it arises from a lower-energy, staggered conformation of the starting material. chemistrysteps.com

Carbon-Sulfur Bond Cleavage in Reactions of Nitrobenzenesulfonates

In some reactions, sulfonate esters can undergo cleavage of the carbon-sulfur (C–S) bond rather than the more typical carbon-oxygen or sulfur-oxygen bond cleavage. This unusual reactivity has been observed in nitroaryl sulfonates. cdnsciencepub.com For example, the reaction of certain nitrobenzenesulfonates with soft nucleophiles like mercaptide anions can lead to C–S bond rupture. cdnsciencepub.com The proposed mechanism for this process is nucleophilic aromatic substitution, where the nucleophile attacks the sulfonyl-bearing carbon of the aromatic ring. cdnsciencepub.com

Other potential mechanisms for C–S bond cleavage have also been considered. libretexts.org These include a single-electron transfer to the sulfone, generating a radical anion that subsequently fragments, or a direct dissociative electron transfer. libretexts.org Transition-metal catalysis has also emerged as a powerful method for activating and cleaving otherwise inert C–S bonds in a variety of organosulfur compounds, including thioesters and sulfonyl chlorides. dicp.ac.cnnih.govrsc.org

Furthermore, studies on the reactions of 2,4-dinitrophenyl benzenesulfonates with amines show competitive S-O and C-O bond fission pathways. nih.gov The regioselectivity of this bond cleavage is governed by factors such as the basicity of the amine and the electronic nature of substituents on the sulfonyl group, indicating the delicate balance that determines which bond is broken during a reaction. nih.gov

Exploration of Radical Anion Intermediacy

The reactivity of nitroaromatic compounds often raises the possibility of single electron transfer (SET) mechanisms, which proceed through the formation of a radical anion. In the case of nitrobenzenesulfonates, this pathway has been considered to explain certain reaction outcomes, such as the cleavage of the carbon-sulfur (C–S) bond. researchgate.net One hypothesis suggests that a nucleophile, like a mercaptide anion, could transfer an electron to the sulfonate ester, generating a corresponding radical anion. researchgate.net

However, studies on related nitrobenzenesulfonate esters have cast doubt on the prevalence of this mechanism. For instance, in reactions leading to C–S bond rupture, experimental results and molecular orbital computations have suggested that nucleophilic aromatic substitution is the more likely pathway. researchgate.net Further investigation into the reactions of p-nitrophenyl methanesulfonate with certain nucleophiles showed that the outcomes were more consistent with nucleophilic aromatic substitution rather than a radical-anion chain SET mechanism. wur.nl For example, the failure of p-nitrophenyl methanesulfonate to produce trithioorthoformate in a reaction where other sulfonates were successful was attributed to its propensity to undergo nucleophilic aromatic substitution with mercaptide anions. wur.nl

Role of Meisenheimer Complexes in Reaction Pathways

A key alternative to radical anion mechanisms in the reactions of electron-deficient aromatic compounds like this compound is the formation of Meisenheimer complexes. These are intermediates in nucleophilic aromatic substitution (SNAAr) reactions, formed by the attack of a nucleophile on the aromatic ring. researchgate.net

For nitrobenzenesulfonates, a proposed mechanism for C–S bond rupture involves the formation of a Meisenheimer-like complex. researchgate.net In this scenario, a nucleophile adds to a ring carbon atom, creating a resonance-stabilized anionic intermediate. The presence of the nitro group is critical as it stabilizes the negative charge of this complex. eucysleiden2022.eu Studies involving the addition of sodium methoxide (B1231860) to 1-chloro-2,6-dinitro-4-X-benzenes have shown that intermediates are formed by the addition of the base to a ring carbon, which is characteristic of Meisenheimer complex formation. eucysleiden2022.eu While direct observation of a Meisenheimer complex for this compound itself is not detailed in the provided sources, the established principles of SNAAr reactions on nitroaromatic systems strongly support their potential role as transient intermediates in its reaction pathways. researchgate.net

Derivatization and Functional Group Interconversion

The reactivity of the sulfonate group, enhanced by the nitrophenyl moiety, makes this compound a useful substrate for various derivatization and functional group interconversion reactions.

Exchange of the Nitrophenolate Moiety with Alcohols and Phenols

A notable reaction of this compound is the exchange of its 4-nitrophenolate group with a variety of alcohols and phenols. This process, termed Sulfur-Phenolate Exchange (SuPhenEx), offers a fluorine-free alternative to the well-known Sulfur Fluoride Exchange (SuFEx) chemistry. acs.orgmdpi.com The reaction is highly efficient due to the strong electron-withdrawing nature of the para-nitro group, which makes the 4-nitrophenolate an excellent leaving group. mdpi.com

This exchange is typically uncatalyzed and proceeds rapidly under ambient conditions, often achieving quantitative yields within minutes. mdpi.comrsc.org The workup is straightforward, usually requiring only filtration through silica. acs.org The progress of the reaction can often be monitored visually due to the intense orange color of the displaced sodium nitrophenolate. mdpi.com This method has been successfully applied to a wide range of substituted phenols and alkyl alcohols, demonstrating broad functional group tolerance. mdpi.comrsc.org

The versatility of this exchange reaction is highlighted by its successful application with various nucleophiles, as shown in the table below.

Reactant (Alcohol/Phenol)ProductYield (%)Reaction Time
PhenolPhenyl phenylmethanesulfonate (B8461500)100< 5 min
4-Methoxyphenol4-Methoxyphenyl phenylmethanesulfonate100< 5 min
4-Cyanophenol4-Cyanophenyl phenylmethanesulfonate100< 5 min
MethanolMethyl phenylmethanesulfonate100< 5 min
EthanolEthyl phenylmethanesulfonate100< 5 min
tert-Butyl alcoholNo product formed0-
GlycerolTris(phenylmethanesulfonate)glycerol10010 min

Data sourced from van den Boom, A. F. J., Subramaniam, M., & Zuilhof, H. (2022). Sulfur-Phenolate Exchange As a Fluorine-Free Approach to S(VI) Exchange Chemistry on Sulfonyl Moieties. Organic Letters, 24(45), 8621–8626. acs.orgmdpi.comrsc.org

Rearrangement Reactions and Formation of Derived Products

Aryl methanesulfonates can participate in rearrangement reactions, such as the thia-Fries rearrangement, to form new products. This reaction typically involves the migration of a sulfonyl group from a phenolic oxygen to a carbon atom on the aromatic ring. sigmaaldrich.comrsc.org The anionic thia-Fries rearrangement, mediated by a strong base like lithium diisopropylamide (LDA), can lead to the formation of ortho-hydroxyaryl sulfones. rsc.org

Computational and Theoretical Investigations of 4 Nitrophenyl Methanesulfonate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for investigating the molecular and electronic properties of nitroaromatic compounds. These calculations provide a balance between accuracy and computational cost, making them suitable for a detailed analysis of the (4-nitrophenyl)methanesulfonate system.

The first step in a computational study is typically the optimization of the molecule's geometry to find its lowest energy conformation. For derivatives and related structures of this compound, ground state geometries are fully optimized using specific DFT functionals and basis sets. scispace.com For instance, in studies of similar p-nitroaniline derivatives, calculations have been performed with the PBE exchange-correlation functional combined with an aug-cc-pVDZ basis set. scispace.com Such optimizations determine key structural parameters like bond lengths, bond angles, and dihedral angles.

The stability of this compound in the solid state is governed by a network of intermolecular interactions. DFT calculations are instrumental in analyzing these non-covalent forces. In related nitro-substituted compounds, intermolecular hydrogen bonds, particularly C-H···O interactions involving the sulfonyl and nitro oxygens, play a significant role in the crystal packing and the formation of stable dimers. scispace.comresearchgate.net

To quantify the nature and strength of these interactions and the resulting molecular stability, various analytical tools are applied to the DFT results. The Harmonic Oscillator Model of Aromaticity (HOMA) index can be used to compare the aromaticity of the nitroaniline ring, while Hirshfeld surface analysis helps in visualizing and quantifying intermolecular contacts. scispace.comjyu.fi Furthermore, van der Waals corrected DFT calculations can be employed to determine the dimerization energies, revealing the contribution of different interactions, such as stacking and hydrogen bonding, to the stability of the molecular assembly. scispace.comjyu.fi

DFT calculations are a valuable tool for predicting spectroscopic data, which can then be used to interpret and validate experimental results. While specific predicted spectra for this compound are not detailed in the provided sources, the methodology is well-established. For example, in the study of other nitrophenyl derivatives, computational techniques including DFT have been used alongside experimental methods like IR, 1H-NMR, and 13C-NMR for characterization. niscpr.res.in

The process involves calculating vibrational frequencies, which correspond to peaks in an IR spectrum, and nuclear magnetic shielding constants, which can be converted into NMR chemical shifts. niscpr.res.in Comparing these predicted parameters with experimental spectra helps confirm the molecular structure and assign specific signals to the corresponding atoms or vibrational modes.

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory provides a framework for understanding chemical bonding and electronic properties by describing electrons as occupying delocalized orbitals that extend over the entire molecule.

The ZINDO (Zerner's Intermediate Neglect of Differential Overlap) method, a semi-empirical molecular orbital approach, has been specifically applied to nitrobenzenesulfonates, including p-nitrophenyl methanesulfonate (B1217627), to gain mechanistic insights. cdnsciencepub.com This method is particularly useful for larger molecules where higher-level ab initio calculations may be computationally prohibitive.

In one study, ZINDO computations were performed to explore the mechanism of C-S bond cleavage in substitution reactions. cdnsciencepub.com The calculations were used to:

Identify Sites of Nucleophilic Attack : By calculating the Lowest Unoccupied Molecular Orbitals (LUMOs), researchers can predict the most electrophilic sites in the molecule. For nitrobenzenesulfonates, ZINDO calculations indicated that nucleophilic attack should preferentially occur on the sulfonyl-substituted phenyl ring. cdnsciencepub.com

Assess Reaction Mechanisms : The viability of a proposed single-electron transfer mechanism was evaluated by computing the bond length changes upon formation of the molecule's radical anion (4⁻). cdnsciencepub.com The analysis of these geometric changes helped to assess the likelihood of the proposed reaction pathway. cdnsciencepub.com

Table 1: Computational Methods Applied to this compound and Related Compounds

Method/TechniqueApplicationInvestigated AspectReference
DFT (PBE/aug-cc-pVDZ)Geometry Optimization & Interaction EnergyMolecular structure, intermolecular H-bonding, dimerization stability scispace.com
Hirshfeld Surface AnalysisVisualization of Intermolecular ContactsCrystal packing interactions scispace.com
HOMA IndexAromaticity QuantificationEffect of substituents on the phenyl ring's aromatic character scispace.com
ZINDOMolecular Orbital CalculationsLUMO analysis for nucleophilic attack sites, mechanism viability cdnsciencepub.com

Modeling of Reaction Pathways and Energy Profiles

A central application of computational chemistry is the modeling of reaction mechanisms. This involves mapping the potential energy surface of a reaction to identify the most likely pathway from reactants to products. This minimum energy reaction pathway includes the identification of transition states (the energy maxima along the reaction coordinate) and intermediates (local energy minima).

For reactions involving sulfonyl esters and related compounds, DFT studies are used to elucidate mechanisms, such as whether a reaction proceeds synchronously via a single transition state (e.g., an SN2 mechanism) or through a stepwise process involving intermediates (e.g., an addition-elimination mechanism). semanticscholar.org By calculating the energies of reactants, transition states, and products, a complete reaction energy profile can be constructed. These profiles reveal the activation energy (the energy barrier that must be overcome) for each step, which is crucial for understanding reaction kinetics. semanticscholar.orgmdpi.com For instance, computational modeling can determine the reaction barrier for N-N bond formation or N-O bond dissociation in related systems, providing quantitative insights into the reaction's feasibility. mdpi.com

Transition State Characterization and Activation Energies

Computational studies, primarily employing density functional theory (DFT), have been instrumental in elucidating the mechanisms of reactions involving sulfonate esters. While direct studies on this compound are limited, extensive research on analogous compounds, such as arenesulfonyl chlorides, provides a robust framework for understanding its reactive nature.

The nucleophilic substitution at the sulfur atom of sulfonyl compounds is a key area of investigation. Theoretical calculations have been pivotal in distinguishing between a concerted SN2-type mechanism, which proceeds through a single transition state, and a stepwise addition-elimination (A-E) mechanism involving a stable intermediate. For the chloride-chloride exchange reaction in arenesulfonyl chlorides, DFT studies have shown that the reaction proceeds via a single transition state consistent with an SN2 mechanism. dntb.gov.uaresearchgate.net This is in contrast to the analogous fluoride (B91410) exchange reaction, which is proposed to occur through an addition-elimination mechanism. dntb.gov.ua

The geometry of the transition state in these SN2 reactions is typically a trigonal bipyramidal structure, with the nucleophile and the leaving group in apical positions. For arenesulfonyl chlorides, the transition state is characterized by specific bond lengths and angles that can be computationally determined. mdpi.com The electronic nature of substituents on the aromatic ring significantly influences the stability of the transition state and, consequently, the activation energy of the reaction. Electron-withdrawing groups, such as the nitro group in this compound, are generally found to increase the rate of nucleophilic attack by stabilizing the developing negative charge in the transition state. mdpi.com This is reflected in the Hammett equation, where a positive ρ-value is observed for the reaction of arenesulfonyl chlorides, indicating that electron-withdrawing substituents accelerate the reaction. researchgate.netmdpi.com

Activation parameters, including the Gibbs free energy of activation (ΔG‡), have been calculated for various sulfonyl compounds. For instance, in the chloride exchange of para-methylbenzenesulfonyl chloride, the Gibbs free energy barrier was calculated to be approximately 1.4 kcal/mol higher than the unsubstituted benzenesulfonyl chloride in the gas phase, indicating a slower reaction rate. mdpi.com Conversely, strong electron-withdrawing groups are expected to lower the activation barrier. The table below presents activation parameters for the isotopic chloride exchange in selected arenesulfonyl chlorides in acetonitrile (B52724), which can serve as a reference for estimating the reactivity of this compound.

CompoundΔH‡ (kcal/mol)ΔS‡ (cal/mol·K)
Benzenesulfonyl chloride14.8 ± 0.3-21.2 ± 1.1
4-Nitrobenzenesulfonyl chloride12.8 ± 0.3-21.9 ± 1.1
3-Nitrobenzenesulfonyl chloride13.1 ± 0.4-20.9 ± 1.3

Data for arenesulfonyl chlorides in acetonitrile. mdpi.com

Solvent Models and their Impact on Reaction Energetics

The solvent environment plays a crucial role in the energetics of chemical reactions, and computational models are essential for capturing these effects. Solvent models in computational chemistry are broadly classified as explicit or implicit. wikipedia.org Explicit solvent models involve the inclusion of individual solvent molecules in the calculation, offering a detailed picture of solute-solvent interactions but at a high computational cost. Implicit solvent models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), represent the solvent as a continuous medium with a specific dielectric constant, providing a computationally efficient way to account for bulk solvent effects. wikipedia.orgmdpi.com

The choice of solvent model can significantly impact the calculated reaction energetics, including the stability of reactants, products, and transition states. For reactions involving charged or highly polar species, such as the transition state of a nucleophilic attack on a sulfonyl group, the stabilizing effect of a polar solvent is substantial. Supermolecule density functional theory calculations on the hydrolysis of p-nitrophenyl phosphate (B84403), a related reaction, have demonstrated that the solvent is responsible for a concerted transition state. rsc.org

In the context of this compound, the use of a polarizable continuum model would be essential to accurately model its reactions in solution. For example, in the hydrolysis of aryl benzenesulfonates, calculations using a PCM model were able to reproduce experimental trends in reactivity. acs.org The model accounts for the stabilization of the charged transition state by the solvent, which lowers the activation energy compared to the gas phase. Different implicit solvent models, like COSMO (Conductor-like Screening Model), have also been widely used and offer refinements in how the solute cavity is defined and how charge interactions are handled at the solute-solvent boundary. wikipedia.org

The impact of the solvent model is also seen in the conformational energetics of molecules. Molecular dynamics simulations using different solvent models have shown that the solvent can alter the free energy landscape of a molecule's conformations. researchgate.net For a molecule like this compound, the solvent would influence the rotational barrier of the nitrophenyl group and the conformation of the methanesulfonate group, which in turn can affect its reactivity and intermolecular interactions.

Intermolecular Interaction Energy Analysis in Aggregates and Complexes

The study of intermolecular interactions is fundamental to understanding the solid-state structure and complexation behavior of this compound. Computational methods allow for the quantification and characterization of these non-covalent interactions, such as hydrogen bonds, π-π stacking, and electrostatic interactions.

Energy decomposition analysis (EDA) is a powerful tool used to dissect the total interaction energy between molecules into physically meaningful components, typically including electrostatic, exchange-repulsion, polarization, and dispersion terms. nih.gov This method has been applied to various systems to understand the nature of intermolecular bonding.

For nitrophenyl compounds, π-π stacking and hydrogen bonding are expected to be significant intermolecular interactions. In a computational study of 4'-nitrophenyl, 4-hexyloxybenzoate, stacking interactions were found to be primarily driven by dispersion forces. ias.ac.in The presence of the nitro group in this compound makes its aromatic ring electron-deficient, favoring interactions with electron-rich aromatic systems.

Natural Bond Orbital (NBO) analysis is another method used to investigate intermolecular interactions by quantifying the stabilization energy associated with donor-acceptor orbital interactions. mdpi.com This analysis can identify and rank the strength of hydrogen bonds and other charge-transfer interactions. In a study of a sulfonamide containing a 4-nitrophenyl group, NBO analysis helped to elucidate the electronic transitions and intramolecular interactions. mdpi.com

The table below presents calculated intermolecular interaction energies for dimers of 3,6-diamino-1,2,4,5-tetrazine-1,4-dioxide, illustrating the magnitude of such interactions in nitrogen- and oxygen-rich compounds, which share features with this compound.

Dimer ConfigurationCorrected Binding Energy (kJ/mol)Dominant Interaction Type
Dimer II-42.38N-H···O Hydrogen Bonds
Dimer III-29.24N-H···N Hydrogen Bonds
Dimer IV-30.93N-H···O and C-H···O Hydrogen Bonds

Data for 3,6-diamino-1,2,4,5-tetrazine-1,4-dioxide dimers calculated at the B3LYP/6-311++G* level. scielo.org.za*

These computational approaches are essential for predicting the crystal packing of this compound and for designing host-guest complexes where it might act as either a guest or a host molecule. The insights gained from these theoretical investigations complement experimental data and provide a deeper understanding of the chemical and physical properties of the compound.

Applications of 4 Nitrophenyl Methanesulfonate in Advanced Organic Synthesis and Chemical Biology Research

Reagent in Diverse Organic Syntheses

The utility of (4-nitrophenyl)methanesulfonate as a reagent stems from its capacity to act as a potent electrophile in a variety of chemical transformations. Its derivatives are instrumental in forging new carbon-heteroatom bonds, which are fundamental connections in a vast array of organic molecules.

This compound and its analogues serve as powerful alkylating agents in nucleophilic substitution reactions. The methanesulfonate (B1217627) (mesylate) group is an excellent leaving group, and its departure is facilitated by the electron-withdrawing nitro group on the phenyl ring. This makes the carbon to which the mesylate is attached highly susceptible to attack by a wide range of nucleophiles, including amines, thiols, and alkoxides, to form new C-N, C-S, and C-O bonds, respectively.

A key application of this reactivity is in the synthesis of complex molecules for research in medicinal chemistry and immunology. For instance, methanesulfonate-activated linkers are used in the synthesis of haptens, which are small molecules designed to elicit an immune response when attached to a larger carrier protein. In one such example, a methanesulfonate derivative was reacted with (+)-amphetamine in an N-alkylation reaction to create a hapten designed for a methamphetamine vaccine. nih.gov This strategy highlights the reliability of methanesulfonates in coupling molecular fragments to build intricate functional molecules. nih.gov

Table 1: Examples of Nucleophilic Substitution Reactions

Nucleophile TypeReagent ClassProduct TypeApplication Area
Primary AminesAlkyl MethanesulfonatesSecondary AminesHapten Synthesis nih.gov
ThiolsAryl/Alkyl MethanesulfonatesThioethersGeneral Organic Synthesis
AlkoxidesAryl/Alkyl MethanesulfonatesEthersGeneral Organic Synthesis
PhenolsPhenylmethanesulfonatesAryl EthersS(VI) Exchange Chemistry nih.gov

The synthesis of heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in the ring, is a cornerstone of medicinal chemistry. This compound derivatives have proven to be valuable starting materials for creating these scaffolds.

One notable example involves the synthesis of aziridines, which are three-membered heterocyclic rings containing a nitrogen atom. Research has shown that (S)-(4-nitrophenyl)[(4S)-2-oxo-1,3-oxazolidin-4-yl]methyl methanesulfonate undergoes a reaction with lithium hydroxide (B78521) that leads to the formation of [(2R,3R)-3-(4-nitrophenyl)aziridin-2-yl]methanol. researchgate.netosi.lv This transformation involves an intramolecular nucleophilic attack that results in the opening of the oxazolidinone ring and the concurrent formation of the strained, yet synthetically valuable, aziridine (B145994) ring. researchgate.netosi.lv Furthermore, patents reveal a wide array of complex heterocyclic structures intended for pharmaceutical use that incorporate the methanesulfonate group, underscoring its importance as a building block in drug discovery. google.com

Role in the Synthesis of Pharmaceutical Intermediates and Lead Compounds

The reactivity profile of nitrophenyl methanesulfonates makes them critical intermediates in the multi-step synthesis of pharmaceutically active compounds and lead structures for drug development. ontosight.ai A prominent example is the use of the related compound, 3-fluoro-4-nitrophenyl methanesulfonate, as a key intermediate in the synthesis of histone deacetylase (HDAC) inhibitors. HDAC inhibitors are a class of compounds being investigated for cancer therapy, and the ability to reliably introduce specific functionalities using reagents like nitrophenyl methanesulfonates is crucial for their synthesis. The use of these sulfonates as intermediates allows for the efficient construction of the complex molecular frameworks required for biological activity. ontosight.ai

Applications in Bio-organic and Supramolecular Chemistry

Beyond traditional synthesis, this compound finds sophisticated applications at the interface of chemistry and biology, including in the precise modification of biomolecules and in the burgeoning field of supramolecular catalysis.

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule such as a protein or nucleic acid. This technique is fundamental to creating diagnostic tools, therapeutic agents, and probes for biological research. The ability of methanesulfonates to act as efficient alkylating agents is exploited in this context for the site-specific modification of biomolecules.

A clear application is in the development of immunotherapies. For a hapten to be immunogenic, it must be conjugated to a large carrier protein like Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA). Methanesulfonate-functionalized haptens are designed to react with nucleophilic residues (such as lysine's primary amine) on the protein surface, forming a stable covalent bond. nih.gov This strategy was successfully employed to conjugate a methamphetamine hapten to carrier proteins, a critical step in generating potential vaccines against drug abuse. nih.gov

Supramolecular coordination cages are large, hollow molecular containers that self-assemble from metal ions and organic ligands. nih.goved.ac.uk These cages can encapsulate smaller "guest" molecules within their internal cavity, creating a unique microenvironment that can alter the guest's reactivity, much like an enzyme's active site.

Recent research has explored the interaction between this compound and a water-soluble coordination cage. nih.govnih.gov Using techniques like ¹H NMR and fluorescence spectroscopy, studies determined binding constants for several small-molecule guests, including the target sulfonate, in the range of 10² to 10³ M⁻¹. nih.govnih.gov A detailed investigation into the hydrolysis of this compound revealed that the reaction rate was accelerated in the presence of the coordination cage. nih.govnih.govrsc.org

Interestingly, crystallographic analysis showed that while some guest molecules reside inside the cage's cavity, this compound was found in the spaces outside the cage, interacting with its exterior surface. nih.govnih.govresearchgate.net Despite this, solution-phase studies indicated that cavity binding does occur. nih.govresearchgate.net The observation that the catalyzed hydrolysis also proceeds when the cavity is blocked by a competing ion suggests that the catalytic activity occurs on the external surface of the cage, likely due to the concentration of hydroxide ions near the highly cationic surface. rsc.orgsciprofiles.com

Table 2: Summary of Guest-Host Interaction Studies

Host SystemGuest MoleculeKey Analytical TechniqueBinding Constant (Kₐ)Major Finding
Water-soluble [Co₈L₁₂]¹⁶⁺ coordination cage researchgate.netThis compound¹H NMR, Fluorescence, X-ray Crystallography10² to 10³ M⁻¹ nih.govnih.govCage accelerates guest hydrolysis via catalysis on its external surface. rsc.orgsciprofiles.com

Development as a Model Substrate for Chemical Warfare Agent Simulants

This compound has been utilized in scientific research as a model substrate to simulate the behavior of certain chemical warfare agents (CWAs), particularly organophosphorus compounds. rsc.orgresearchgate.net Its value as a simulant lies in its chemical structure, which allows for the study of decomposition and detoxification pathways relevant to more toxic agents, without the associated handling risks. Research has particularly focused on its hydrolysis, which serves as a model reaction for the breakdown of nerve agents. rsc.orgresearchgate.netresearchgate.net

A key advantage of using this compound is that its hydrolysis can be easily monitored. The reaction yields the 4-nitrophenolate (B89219) anion, a species that is readily detectable through colorimetric methods, providing a straightforward way to track the reaction kinetics. rsc.orgresearchgate.netresearchgate.net This characteristic makes it an ideal substrate for evaluating the efficiency of potential catalysts designed for CWA decontamination.

Studies have investigated the catalytic hydrolysis of this compound using novel materials such as water-soluble coordination cages. rsc.org In these experiments, the coordination cage acts as a host for the substrate, accelerating its breakdown. Research has demonstrated that in the presence of such a host cage, this compound exhibits accelerated hydrolysis rates. rsc.orgresearchgate.netresearchgate.net

Detailed research findings have explored the kinetics of this catalyzed hydrolysis. For instance, when combined with a specific water-soluble coordination cage, the hydrolysis of this compound, along with its isomer 4-nitrophenyl methyl sulfite (B76179), was studied. The reaction, conducted in a water/DMSO (98:2 v/v) solution at pH 9, showed significant rate acceleration. rsc.orgresearchgate.net The second-order rate constants for these catalyzed reactions were determined to be in the range of 10⁻³ to 10⁻² M⁻¹ s⁻¹. rsc.orgresearchgate.netresearchgate.net The rate of this reaction is dependent on the pH of the solution. rsc.orgresearchgate.net

Crystallographic studies have also provided insight into the interaction between this compound and host molecules. In one instance, the compound was observed to lie in the spaces outside the cavity of a coordination cage, forming weak interactions with the cage's exterior surface. rsc.org This contrasts with other guest molecules that bind within the cage's cavity. rsc.org Despite this external binding in the solid state, it was noted that the compound does exhibit binding within the cage's cavity when in solution. rsc.org

These findings underscore the utility of this compound as a reactive model substrate for developing and testing new catalytic systems for the degradation of chemical warfare agents.

Hydrolysis Data for this compound and Related Simulant

Table of Compound Names

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4-nitrophenyl)methanesulfonate, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution, where methanesulfonyl chloride reacts with 4-nitrophenol in the presence of a base (e.g., triethylamine) to stabilize the leaving group. Reaction efficiency can be optimized by:

  • Controlling stoichiometry (1:1.2 molar ratio of 4-nitrophenol to methanesulfonyl chloride).
  • Using anhydrous conditions and inert gas purging to prevent hydrolysis of the sulfonyl chloride.
  • Monitoring reaction progress via TLC or HPLC to identify optimal quenching times .

Q. How should researchers handle this compound to ensure safety given its structural similarity to known mutagens?

  • Methodological Answer : Although direct toxicity data for this compound is limited, structural analogs like ethyl methanesulfonate are confirmed mutagens. Safety protocols include:

  • Using PPE (gloves, lab coats, goggles) and working in a fume hood.
  • Implementing secondary containment for liquid handling.
  • Deactivating waste with 1 M NaOH (hydrolysis under basic conditions) before disposal .

Q. What analytical techniques are most effective for characterizing this compound purity and structural integrity?

  • Methodological Answer :

  • Purity : Reverse-phase HPLC with UV detection (λ = 254 nm for nitro group absorption).
  • Structural Confirmation : 1^1H/13^13C NMR (key peaks: δ ~8.2 ppm for aromatic protons, δ ~3.5 ppm for sulfonate methyl group) and FT-IR (S=O stretching at ~1350–1200 cm1^{-1}).
  • Quantification : GC-MS with derivatization for trace impurity analysis .

Advanced Research Questions

Q. How can kinetic studies be designed to investigate the hydrolysis mechanisms of this compound under varying pH conditions?

  • Methodological Answer :

  • Use UV-Vis spectroscopy to monitor 4-nitrophenolate release (λ = 400 nm) at pH 7–10.
  • For acidic conditions (pH < 4), employ 1^1H NMR to track sulfonate ester degradation.
  • Example experimental setup:
pHBuffer SystemTemperature (°C)Sampling Interval (min)
3.0Citrate-phosphate2515
7.4Phosphate3710
10.0Carbonate255
  • Data analysis: Fit to pseudo-first-order kinetics to calculate rate constants .

Q. What strategies resolve contradictions in reported reaction yields of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Contradictions often arise from solvent polarity and moisture content. Systematic approaches include:

  • Comparing yields in aprotic solvents (e.g., dichloromethane vs. DMF).
  • Conducting controlled experiments with activated molecular sieves to eliminate water interference.
  • Using design-of-experiments (DoE) to evaluate interactions between temperature, base strength, and solvent .

Q. How does the electron-withdrawing nitro group influence the sulfonate group's reactivity in this compound?

  • Methodological Answer : The nitro group enhances electrophilicity of the sulfonate via resonance and inductive effects. Techniques to study this:

  • Computational Modeling : DFT calculations to map electron density distribution.
  • Kinetic Isotope Effects (KIE) : Compare kHk_{H}/kDk_{D} in hydrolysis to assess transition-state charge development.
  • Hammett Analysis : Correlate substituent effects with reaction rates using para-substituted analogs .

Q. What environmental sampling methods are suitable for detecting this compound degradation products in polar ecosystems?

  • Methodological Answer :

  • Field Sampling : Use multi-jet cascade impactors to collect aerosolized degradation products (e.g., methanesulfonic acid).
  • Lab Analysis : Ion chromatography for sulfate and nitrate quantification; LC-MS/MS for nitro-aromatic byproducts.
  • QA/QC : Spike recovery tests with deuterated internal standards to validate detection limits .

Q. How to design mutagenicity assays using this compound while minimizing cross-contamination risks?

  • Methodological Answer :

  • Microfluidic Single-Cell Analysis : Trap individual cells in PDMS chambers to isolate mutagen exposure.
  • Endpoint Detection : Use fluorescent reporters (e.g., GFP-tagged CDKN1A) to monitor DNA damage response.
  • Decontamination : Post-experiment, treat devices with 10% bleach followed by UV irradiation .

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